Cas no 184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-)

184900-07-0 structure
상품 이름:1-Heptanol, 2-(phenylmethylene)-, (E)-
1-Heptanol, 2-(phenylmethylene)-, (E)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Heptanol, 2-(phenylmethylene)-, (E)-
- 1-Heptanol, 2-(phenylmethylene)-, (2E)-
- (2E)-2-benzylideneheptan-1-ol
- alpha-Amylcinnamylalcohol 2000 microg/mL in Acetonitrile
- ALPHA-AMYLCINNAMYL ALCOHOL (USP-RS)
- ALPHA-AMYLCINNAMYL ALCOHOL [USP-RS]
- BRN 3127316
- 2-Pentyl-3-phenylprop-2-en-1-ol
- 101-85-9
- (E)-alpha-amylcinnamyl alcohol
- (2E)-2-(phenylmethylidene)heptan-1-ol
- EINECS 202-982-8
- alpha-Amylcinnamyl alcohol
- DKB52S61GU
- Tox21_202715
- UNII-DKB52S61GU
- DTXCID20809658
- DTXSID00859176
- AMYLCINNAMYL ALCOHOL [INCI]
- ?-Amylcinnamyl Alcohol
- 2-Pentyl-3-phenyl-2-propen-1-ol
- alpha -Amylcinnamyl alcohol
- DTXSID2049393
- 3-06-00-02542 (Beilstein Handbook Reference)
- CHEBI:191587
- FEMA No. 2065
- AI3-28807
- alpha-Amylcinnamic alcohol
- alpha-Amylcinnamyl alcohol, United States Pharmacopeia (USP) Reference Standard
- alpha-Amylcinnamyl alcohol, analytical standard
- .alpha.-Amylcinnamyl alcohol
- 2-(Phenylmethylene)-1-heptanol
- alpha-Amylcinnamyl alcohol, (E)-
- 1-HEPTANOL, 2-BENZYLIDENE-
- (2E)-2-Pentyl-3-phenyl-2-propen-1-ol
- 2-Amyl-3-phenyl-2-propen-1-ol
- amylcinnamyl alcohol
- .alpha.-Amylcinnamic alcohol
- ALPHA-AMYLCINNAMYLALCOHOL
- DB-234816
- 2-Benzylidene-1-heptanol
- 2-Pentylcinnamic alcohol
- UNII-6240Z8QTPR
- Q27263433
- SCHEMBL1171617
- (E)-2-benzylideneheptan-1-ol
- Buxinol
- AKOS024319237
- NS00007734
- .ALPHA.-AMYLCINNAMYL ALCOHOL, (E)-
- CAS-101-85-9
- 6240Z8QTPR
- 1-Heptanol, 2-(phenylmethylene)-
- NCGC00260263-01
- 184900-07-0
- Z235448622
-
- 인치: InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+
- InChIKey: LIPHCKNQPJXUQF-SDNWHVSQSA-N
계산된 속성
- 정밀분자량: 204.151415257Da
- 동위원소 질량: 204.151415257Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 6
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2Ų
- 소수점 매개변수 계산 참조값(XlogP): 4.4
1-Heptanol, 2-(phenylmethylene)-, (E)- 관련 문헌
-
Vinicius M. Alves,Stephen J. Capuzzi,Eugene N. Muratov,Rodolpho C. Braga,Thomas E. Thornton,Denis Fourches,Judy Strickland,Nicole Kleinstreuer,Carolina H. Andrade,Alexander Tropsha Green Chem. 2016 18 6501
184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-) 관련 제품
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
